5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
14300-72-2 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-hydroxy-3,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-3-6(2,8)9-5(4)7/h3,8H,1-2H3 |
InChI Key |
KMHXBSBEAHDUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)(C)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Approaches and Chemical Modifications of 5 Hydroxy 3,5 Dimethyl 2,5 Dihydrofuran 2 One
Total Synthesis Pathways for the Chemical Compound and its Analogues
The total synthesis of 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one and related structures can be approached through various routes, often leveraging classic and modern synthetic reactions. Key strategies include the cyclization of acyclic precursors and the modification of existing furan (B31954) derivatives. bohrium.com
Control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which contains stereocenters. Stereoselective approaches aim to selectively form one stereoisomer over others.
A prominent strategy for constructing substituted 2,5-dihydrofurans involves the cyclization of functionalized α-hydroxyallenes. organic-chemistry.org Gold(III) chloride, for example, has been shown to catalyze the cyclization of such allenes, leading to tri- and tetrasubstituted dihydrofurans with a complete transfer of chirality from the allene (B1206475) axis to the new stereocenter. organic-chemistry.org Another powerful method is the silver(I)-mediated intramolecular addition of a hydroxyl group to an allene, which efficiently forms the 2,5-dihydrofuran (B41785) scaffold. nih.gov
For analogues, such as the antibacterial agent furanomycin, which shares the trans-2,5-substituted dihydrofuran ring, stereoselectivity is a central challenge. mdpi.com Syntheses have employed strategies like mercury-promoted cyclization of homoallylic precursors to create the required trans-2,5-disubstituted tetrahydrofuran (B95107) core, which can be further modified. mdpi.com Additionally, kinetic resolution of precursor alcohols using enzymes like lipase (B570770) AK can provide enantiopure starting materials for the synthesis of specific stereoisomers. nih.gov
| Method | Catalyst/Reagent | Key Feature | Reference |
| Cyclization of α-hydroxyallenes | Gold(III) chloride | Complete axis-to-center chirality transfer | organic-chemistry.org |
| Intramolecular Hydroxyallene Addition | Silver(I) Nitrate (AgNO₃) | Efficient formation of 2,5-dihydrofuran scaffold | nih.gov |
| Kinetic Resolution of Precursors | Lipase AK / Vinyl Acetate | Separation of enantiomers for stereospecific synthesis | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides with Furans | Determines relative arrangement of stereocenters | mdpi.com |
Synthetic pathways can be broadly categorized as linear or convergent. A linear synthesis builds a molecule sequentially, with each step adding a new piece to a single growing chain. In contrast, a convergent synthesis involves preparing several key fragments of the molecule independently, which are then combined at a late stage.
Linear approaches, while sometimes less efficient for complex targets, can be effective for simpler analogues. For instance, a synthetic route starting from a simple furan derivative and sequentially modifying it through steps like bromination, hydrolysis, and oxidation represents a linear pathway. bohrium.com
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of furanone synthesis, this often involves the use of environmentally benign catalysts and renewable starting materials.
One notable green approach is the use of a titanium silicate (B1173343) molecular sieve catalyst for the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org This heterogeneous catalyst is efficient, reusable, and avoids the need for more hazardous reagents. Another key area of green chemistry is the utilization of biomass. Compounds like 5-(hydroxymethyl)furfural (HMF), derived from carbohydrates, are considered crucial platform chemicals for producing sustainable materials. hse.ru Oxidative esterification of HMF using recyclable oxygen carriers like MnO₂ presents a greener pathway to furan-based compounds, avoiding more toxic oxidants. hse.ru Such principles can be adapted for the synthesis of more complex furanones like this compound.
| Green Chemistry Principle | Application in Furanone Synthesis | Example | Reference |
| Use of Reusable Catalysts | Employing heterogeneous catalysts for cleaner reactions. | Titanium silicate molecular sieve for 5-hydroxy-2(5H)-furanone synthesis. | rsc.org |
| Use of Renewable Feedstocks | Starting from biomass-derived platform chemicals. | Oxidative esterification of 5-(hydroxymethyl)furfural (HMF). | hse.ru |
| Safer Solvents and Reagents | Replacing hazardous substances with greener alternatives. | Using MnO₂ as a recyclable oxygen carrier instead of stoichiometric heavy-metal oxidants. | hse.ru |
Derivatization and Structural Diversification
Once the core structure of this compound is synthesized, it can be chemically modified to create a diverse range of derivatives. This is crucial for exploring its chemical properties and for developing structure-activity relationship (SAR) probes.
The chemical reactivity of this compound is dictated by its functional groups: a hemiacetal (or cyclic lactol), an α,β-unsaturated lactone, and methyl substituents.
Hemiacetal Group: The 5-hydroxy group is part of a hemiacetal, making it reactive. It can be acetylated or undergo other esterification reactions. Under certain conditions, elimination of this hydroxyl group can occur, leading to the formation of an alkylidene furanone. researchgate.net
Lactone Ring: The lactone is an ester and can be hydrolyzed under basic or acidic conditions to open the ring, yielding a corresponding hydroxy-γ-keto acid. It can also react with nucleophiles, such as Grignard reagents (e.g., methylmagnesium bromide), which can add to the carbonyl group, ultimately leading to the formation of a diol after ring opening. nih.gov
Alkene Double Bond: The double bond within the ring can undergo various addition reactions, although its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group.
Studies on related furan-2(5H)-ones have shown a variety of transformations, including reactions involving substituents on the ring, such as the partial hydrolysis of a nitrile group or condensation reactions with aldehydes at a methyl group. researchgate.net
To investigate how the structure of a molecule relates to its biological activity, chemists synthesize a series of analogues where specific parts of the molecule are systematically modified. This is known as developing Structure-Activity Relationship (SAR) probes.
For furanone-based compounds, which are known to act as quorum sensing inhibitors, synthesizing analogues is a key research activity. researchgate.net A study on furanone-based natural product analogues described the synthesis of 5-(1'-hydroxyalkyl)-substituted and 5-alkylidene-5H-furan-2-ones. researchgate.net These compounds were synthesized to probe the importance of the substituent at the 5-position for biological activity. The synthesis started from furfural (B47365), which was reacted with various Grignard reagents to introduce different alkyl chains at the 5-position, followed by oxidation to form the desired 5-hydroxyalkyl-substituted furanones. Subsequent acetylation and elimination reactions yielded the corresponding 5-alkylidene derivatives. researchgate.net This systematic modification allows researchers to determine which structural features are essential for the desired biological effect.
Due to a lack of specific scientific literature on "this compound" in the available search results, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The search results did not yield detailed research findings, data tables, or specific examples related to the catalyst development for targeted modifications or the chemoenzymatic and biocatalytic synthesis routes for this particular compound. The available information pertains to related but structurally different furanone derivatives or general synthetic methods for lactones, which falls outside the explicit scope of the user's request. Therefore, to avoid introducing information that is not directly applicable to "this compound" and to maintain scientific accuracy, the requested article cannot be generated at this time.
Advanced Analytical Characterization in Research of 5 Hydroxy 3,5 Dimethyl 2,5 Dihydrofuran 2 One
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of organic molecules. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. While specific ¹H and ¹³C NMR data for 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one are not readily found, a hypothetical analysis based on its structure would involve assigning chemical shifts to the protons and carbons of the dihydrofuranone ring and the methyl and hydroxyl groups.
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the connectivity. For instance, an HMBC experiment would be expected to show correlations between the protons of the methyl groups and the quaternary carbons in the ring, helping to distinguish it from its isomers.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of this compound, allowing for the determination of its elemental formula (C₆H₈O₃).
Tandem MS (MS/MS) experiments would be employed to study its fragmentation pattern. The fragmentation of the molecular ion would likely involve the loss of water, methyl, or carbonyl groups, providing structural insights. The NIST WebBook provides mass spectral data for the isomer 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone), which shows characteristic fragmentation patterns that could be compared to the fragmentation of the target compound. nist.govnist.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), the carbonyl (C=O) group of the lactone ring (a strong band around 1760 cm⁻¹), and C-H stretching and bending vibrations. A study on furan (B31954) and its hydrated derivatives provides a basis for interpreting the vibrational spectra of such compounds. researchgate.net
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation and quantification of individual compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like hydroxy-furanones. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the separation of this compound. sielc.com Advanced detectors such as Diode Array Detectors (DAD) or Mass Spectrometers (MS) would be coupled with HPLC for sensitive and selective detection and identification. Research on related compounds has demonstrated the utility of HPLC for their analysis in various matrices. researchgate.netresearchgate.net
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
The structure of this compound contains a stereocenter at the C5 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. These enantiomers may exhibit different biological activities, making their separation and quantification crucial. Chiral chromatography is the premier technique for this purpose, enabling the resolution of racemic mixtures into their individual enantiomeric components.
The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. For lactones and other cyclic esters, polysaccharide-based and Pirkle-type CSPs are often effective. phenomenex.comacs.orgeijppr.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. High-performance liquid chromatography (HPLC) is the most common modality for this application.
Method Development Insights:
Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad applicability for separating various classes of chiral compounds, including lactones. eijppr.com Pirkle-type phases, which are based on a "brush" model, offer another powerful option. hplc.eu
Mobile Phases: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the specific CSP and the analyte's properties. phenomenex.com Normal-phase is often the starting point for chiral separations, but reversed-phase methods are also widely used, particularly with cyclodextrin-based CSPs. nih.gov
Detection: A UV detector is typically suitable for analysis, assuming the furanone ring provides a sufficient chromophore.
While specific application notes for the enantiomeric separation of this compound are not widely published, the principles established for structurally similar chiral furanones and lactones provide a clear framework for method development. For instance, a study on the positional isomer 2,5-dimethyl-4-hydroxy-3(2H)-furanone successfully used capillary electrophoresis with a cyclodextrin-based chiral selector for enantiomeric resolution. researchgate.net This highlights the utility of cyclodextrins as chiral selectors for this class of compounds.
The following table outlines a hypothetical screening approach for the chiral separation of this compound based on common practices.
| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Systems | Principle of Interaction | Suitability for Lactones |
|---|---|---|---|
| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Normal Phase: Hexane/Ethanol or Isopropanol Reversed Phase: Acetonitrile/Water or Methanol/Water | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer. eijppr.com | High |
| Pirkle-type (e.g., Phenylglycine) | Normal Phase: Hexane/Isopropanol | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the π-acidic or π-basic CSP. hplc.eu | Moderate to High |
| Cyclodextrin-based | Reversed Phase: Water/Acetonitrile or Methanol with buffers | Inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin. nih.gov | Moderate to High |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be successfully crystallized, this method could provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the dihydrofuranone ring.
For a chiral compound, X-ray crystallography of a single crystal of one enantiomer can determine its absolute configuration. This is a critical piece of information that complements the relative separation data obtained from chiral chromatography.
A typical crystallographic analysis of this compound would yield the parameters shown in the table below.
| Crystallographic Parameter | Information Provided | Example from a Related Furanone researchgate.net |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry elements present in the crystal structure. | P21 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | a = 7.5110 Å, b = 4.9298 Å, c = 16.6625 Å, β = 93.268° |
| Bond Lengths and Angles | The precise distances between atoms and the angles between chemical bonds, confirming connectivity. | C=O, C-O, C-C bond lengths within normal ranges. |
| Torsion Angles | Describes the conformation of the molecule, such as the planarity or puckering of the ring system. | Furanone ring is essentially planar. |
| Absolute Configuration | The absolute stereochemistry (R or S) at chiral centers, determined using anomalous dispersion effects. | (5R) configuration determined. |
Hyphenated Techniques for Integrated Analytical Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly relevant for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound might increase its polarity, it is often amenable to GC analysis. In cases where polarity or thermal stability is an issue, derivatization can be employed to create a more volatile and stable analogue. nih.gov The gas chromatograph separates the compound from other components in a sample, and the mass spectrometer provides structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. imreblank.ch Studies on other hydroxyfuranones have shown GC-MS to be a sensitive and selective method for their determination in various matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique that is well-suited for less volatile or thermally labile compounds. The compound can be separated using reversed-phase HPLC, and the effluent is introduced into the mass spectrometer. sielc.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity, making it suitable for quantifying trace amounts of the compound in complex samples like biological fluids or food products. nih.govusda.govsciex.com The soft ionization techniques typically used in LC-MS, such as electrospray ionization (ESI), often result in a prominent molecular ion, which is useful for confirming the molecular weight of the compound.
The integrated data from these techniques provides a comprehensive analytical profile, confirming the compound's identity, purity, and concentration within a sample.
Biological and Biochemical Investigations into the Mechanism of Action of 5 Hydroxy 3,5 Dimethyl 2,5 Dihydrofuran 2 One
In Vitro Studies of Biological Activities
Cellular and Molecular Mechanisms (e.g., enzyme inhibition, receptor binding, antioxidant activity, effects on cellular signaling pathways)
The biological activities of furanone derivatives are diverse, stemming from their interactions with various cellular and molecular targets. While specific data on 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one is not extensively documented, studies on analogous compounds provide significant insights into its potential mechanisms of action.
Many furanone derivatives have been noted for their antioxidant properties. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has demonstrated the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress. mdpi.comnih.gov This activity is often attributed to the hydroxyl group on the furanone ring, which can donate a hydrogen atom to neutralize reactive oxygen species.
Enzyme inhibition is another key mechanism through which furanones exert their biological effects. Certain furanone-containing compounds have been found to inhibit enzymes such as topoisomerases I and II, which are crucial for DNA replication and repair. nih.gov The α,β-unsaturated lactone moiety present in the furanone ring is a reactive Michael acceptor, which can covalently interact with nucleophilic residues in the active sites of enzymes, leading to their inactivation.
In terms of cellular signaling, furanone derivatives have been shown to modulate various pathways. For example, some furanones can influence signaling pathways involved in inflammation and cell proliferation. nih.gov The interaction with these pathways can lead to a range of cellular responses, including the induction of apoptosis and cell cycle arrest.
Antimicrobial and Antifungal Activities in Model Organisms
The furanone scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.comnih.gov While specific studies on this compound are limited, the broader class of furanone derivatives has demonstrated significant activity against a range of pathogens.
For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to exhibit broad-spectrum antimicrobial activity against human pathogenic microorganisms, including antibiotic-resistant strains. nih.gov This compound was found to disrupt the cell cycle in yeast, arresting it at the S and G2/M phases. nih.gov Another study on substituted 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofurans reported high antibacterial activities in both in vitro and in vivo models.
The antifungal properties of furanones have also been documented. DMHF, for instance, has demonstrated potent antifungal activity against the mycelial form of Candida albicans, a key pathogenic stage. nih.gov Furthermore, certain 2(5H)-furanone derivatives have been shown to enhance the efficacy of conventional antifungal drugs like fluconazole (B54011) against resistant C. albicans strains. nih.gov
Table 1: Antimicrobial and Antifungal Activities of Selected Furanone Derivatives
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Human pathogenic microorganisms (including antibiotic-resistant strains) | Broad-spectrum antimicrobial activity | nih.gov |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Candida albicans | Potent antifungal activity on serum-induced mycelia | nih.gov |
| Substituted 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofurans | Various bacteria | High antibacterial activities in vitro and in vivo | |
| 2(5H)-Furanone derivatives | Candida albicans (resistant strains) | Enhanced efficacy of fluconazole | nih.gov |
Allelopathic Effects and Plant Growth Regulation in Research Models
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Some furanone derivatives have been identified as having allelopathic potential. While direct evidence for this compound is not available, related compounds from natural sources have been studied for their phytotoxic effects.
For instance, lipophilic extracts from Metapeyssonnelia corallepida and M. milleporoides, which contain furanones, have demonstrated allelopathic effects. researchgate.net These extracts, when applied to coral fragments, resulted in visible changes to the coral tissue, including bleaching and tissue necrosis, indicating potent biological activity. researchgate.net
In the context of plant growth regulation, certain furanones can influence plant development. However, the specific effects can vary greatly depending on the compound's structure and the plant species. While some furanones may exhibit inhibitory effects on seed germination and seedling growth, others could potentially act as growth promoters at very low concentrations. The study of allelochemicals is crucial for understanding plant-plant interactions and for the potential development of natural herbicides and growth regulators. researchgate.net
In Vitro Cytotoxicity and Apoptosis Induction Studies (excluding human clinical context)
The cytotoxic potential of furanone derivatives against various cancer cell lines has been a significant area of research. Many studies have demonstrated that these compounds can induce cell death through apoptosis. The α,β-unsaturated lactone core of furanones is believed to be a key structural feature for this activity. nih.gov
For example, 2-furanone and 2-pyrone have been shown to induce cellular DNA damage and trigger the formation of topoisomerase I- and II-DNA complexes, leading to cancer cell death. nih.gov Studies on bis-2(5H)-furanone derivatives have revealed that they can cause cell cycle arrest, particularly at the S-phase, in glioma cells and can interact with DNA, suggesting it as a potential target. nih.gov Furthermore, silyl (B83357) derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have shown enhanced antiproliferative activity compared to the parent compound, with some derivatives inducing apoptosis in colon cancer cell lines through the downregulation of survivin and activation of caspase-3. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Furanone Derivatives
| Compound | Cell Line | Observed Effect | IC50 Value | Reference |
|---|---|---|---|---|
| 2-Furanone | A549 (lung cancer) | Cytotoxic activity | - | nih.gov |
| Bis-2(5H)-furanone derivative (4e) | C6 (glioma) | Significant inhibitory activity | 12.1 μM | nih.gov |
| 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one (3b) | HCT-116 (colon cancer) | Induction of apoptosis | - | nih.gov |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone (5) | DLA and HeLa | Cytotoxic activity | - |
Structure-Activity Relationship (SAR) Investigations within Furanone Derivatives
The biological activity of furanone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects. For furanones, several structural aspects have been shown to be critical.
The presence and nature of substituents on the furanone ring play a crucial role in determining the compound's activity and selectivity. For instance, in a series of furan-ring fused chalcones, the attachment of a furan (B31954) moiety to the A-ring of the chalcone (B49325) structure enhanced antiproliferative activity against leukemia cells by more than twofold. nih.gov
In the context of quorum sensing inhibition, the length and composition of side chains are important. For example, a furanone with a hexyl chain at the C-3 position showed slightly better activity than analogs with shorter propyl or butyl substituents. ucc.ie The presence of a bromine atom at the 4-position was also deemed critical for biofilm inhibition. ucc.ie
Furthermore, modifications at the C-5 position can significantly impact cytotoxicity. Silylation of the 5-hydroxyl group in 3,4-dibromo-5-hydroxy-furan-2(5H)-one led to a set of novel compounds with increased cytotoxic potency against cancer cells. nih.gov These studies highlight that even minor structural modifications can lead to substantial changes in biological activity, providing a roadmap for the design of more potent and selective furanone-based therapeutic agents.
Role in Interspecies Chemical Communication (e.g., quorum sensing modulation in bacteria)
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is often associated with virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapies. Furanone derivatives, particularly brominated furanones isolated from the marine alga Delisea pulchra, have been extensively studied as QS inhibitors. ucc.ienih.gov
These furanones can interfere with QS signaling, thereby inhibiting biofilm formation and reducing the pathogenicity of bacteria without affecting their growth. acs.orgnih.gov This approach is advantageous as it may impose less selective pressure for the development of resistance compared to traditional antibiotics. acs.org
A variety of synthetic furanone analogs have been developed to elucidate their SAR as QS inhibitors. ucc.ienih.gov For example, a series of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives were designed and synthesized, with some compounds showing excellent inhibitory activity against various virulence factors in Pseudomonas aeruginosa. nih.gov One particularly potent compound, 23e, was found to target all three QS systems in this bacterium. nih.gov These findings underscore the potential of furanone derivatives as novel anti-infective agents that function by disrupting bacterial communication.
Metabolomic and Proteomic Studies of Biological Impact
Comprehensive searches of scientific literature and databases did not yield specific metabolomic or proteomic studies focused on the biological impact of this compound. Consequently, there is no available data to report on the detailed changes in metabolite and protein profiles following exposure to this particular compound.
Future research employing metabolomic and proteomic approaches would be necessary to elucidate the mechanisms of action and the broader biological effects of this compound. Such studies would provide valuable insights into the pathways and cellular processes modulated by this compound.
Computational and Theoretical Chemistry Applications to 5 Hydroxy 3,5 Dimethyl 2,5 Dihydrofuran 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. DFT is a method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, which allows for the prediction of a wide range of molecular properties from first principles. core.ac.ukyoutube.com For 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one, DFT can elucidate its stability, reactivity, and spectroscopic characteristics.
Key applications and predictable parameters include:
Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules or biological receptors. mdpi.com
Vibrational Frequencies: Calculated vibrational spectra (like FT-IR and Raman) can be compared with experimental data to confirm the molecular structure. mdpi.com
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | 3.85 eV | Describes the power of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. jbcpm.com
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction. Lower binding energy scores typically indicate a more stable and favorable interaction. ugm.ac.id This method is crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level. For instance, docking could be used to predict if this compound could inhibit a specific enzyme by showing how it fits into the active site and which amino acid residues it interacts with via hydrogen bonds or hydrophobic interactions. jbcpm.comnih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulates the movements and conformational changes of the atoms, offering a more realistic view of the binding stability and the influence of the solvent environment. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields required for such simulations, and it contains entries for structurally similar molecules like (5S)-3-Hydroxy-4,5-dimethyl-2(5H)-furanone. uq.edu.au
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X (e.g., a kinase) | -7.5 | LYS 72 | Hydrogen Bond (with hydroxyl group) |
| ASP 184 | Hydrogen Bond (with carbonyl group) | ||
| LEU 135, VAL 80 | Hydrophobic Interaction (with methyl groups) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its biological effect.
To build a QSAR model for analogs of this compound, the following steps are typically taken:
A dataset of structurally similar furanone derivatives with experimentally measured biological activities (e.g., inhibitory concentration, IC50) is compiled.
For each molecule, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated. These can be 2D or 3D descriptors.
Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov
Once validated, the QSAR model can be used to predict the biological efficacy of new, untested analogs of this compound before they are synthesized. This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
| QSAR Model Equation | |
|---|---|
| pIC50 = 0.85(LogP) - 0.12(TPSA) + 0.45*(nRotB) + 2.15 | |
| Descriptor | Description |
| pIC50 | Negative logarithm of the half-maximal inhibitory concentration; a measure of biological activity. |
| LogP | Logarithm of the octanol-water partition coefficient; represents lipophilicity. |
| TPSA | Topological Polar Surface Area; relates to membrane permeability. |
| nRotB | Number of Rotatable Bonds; relates to molecular flexibility. |
Cheminformatics and Data Mining for Analog Discovery and Lead Optimization
Cheminformatics and data mining are interdisciplinary fields that utilize computational methods to analyze large chemical datasets. For this compound, these techniques are invaluable for discovering novel analogs and optimizing lead compounds.
Analog Discovery: Cheminformatics tools can rapidly search vast chemical databases (e.g., PubChem, ZINC, ChEMBL) for molecules that are structurally similar to this compound. This process, known as similarity searching, can identify commercially available or previously synthesized compounds that may share similar biological activities, providing a starting point for further investigation.
Lead Optimization: Data mining techniques can be applied to analyze structure-activity relationship (SAR) data from a series of analogs. By identifying which structural modifications lead to an increase or decrease in activity, researchers can build predictive models to guide the design of new compounds with improved potency and selectivity. For example, a data-mining approach known as drug metabolite cluster (DMC) analysis has been used to comprehensively identify metabolites and clarify metabolic pathways for complex molecules, a strategy that could be applied to understand the metabolic fate of furanone derivatives. mdpi.com
| Application | Description | Example Tools/Databases |
|---|---|---|
| Similarity Searching | Finding molecules with similar structures or properties to a query compound. | PubChem, ChEMBL, Tanimoto coefficient |
| Substructure Searching | Identifying all molecules in a database that contain a specific chemical scaffold. | Scifinder, Reaxys |
| Clustering | Grouping molecules into clusters based on structural similarity to identify diverse chemical classes. | KNIME, RDKit |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | SwissADME, pkCSM |
Prospective Research Directions and Potential Applications of 5 Hydroxy 3,5 Dimethyl 2,5 Dihydrofuran 2 One
Applications in Advanced Materials Science (e.g., polymer precursors, specialty chemical synthesis)
The rigid structure of the furan (B31954) ring makes furan-based derivatives attractive candidates for replacing petroleum-based analogues in the preparation of high-performance polymers. ulaval.ca A key example is 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass that can be converted into monomers like 2,5-furandicarboxylic acid (FDCA). ulaval.canih.gov Polymers such as polyethylene (B3416737) 2,5-furandicarboxylate (PEF), derived from FDCA, have shown thermal and barrier properties comparable to the widely used petroleum-based polyethylene terephthalate (B1205515) (PET). ulaval.ca
Given this precedent, 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one could be investigated as a novel monomer or polymer precursor. Its key structural features include:
A reactive hydroxyl group that can participate in polymerization reactions (e.g., esterification).
A lactone (cyclic ester) ring that could be opened to create linear polymer chains with different functionalities.
Methyl groups that can influence the polymer's physical properties, such as its crystallinity and solubility.
In specialty chemical synthesis, this compound could serve as a chiral building block. The stereocenter at the C5 position, bearing the hydroxyl group, makes it a valuable intermediate for the asymmetric synthesis of complex natural products and pharmaceuticals. The reactivity of the furanone ring allows for a variety of chemical transformations, enabling its conversion into diverse heterocyclic compounds. nih.gov
Table 1: Potential Roles of this compound in Materials Science
| Application Area | Potential Role | Key Functional Groups |
| Polymer Science | Monomer for polyesters or polyamides | Hydroxyl (-OH), Lactone Ring |
| Specialty Chemicals | Chiral building block | Hydroxyl (-OH), Stereocenter |
| Fine Chemicals | Intermediate for heterocycle synthesis | Lactone Ring, Double Bond |
Potential in Agricultural Chemistry (e.g., as a component in biopesticides or plant signaling agents)
Furanone derivatives have garnered significant interest in agricultural chemistry, primarily due to their antimicrobial and antibiofilm properties. Many bacteria communicate and coordinate group behaviors, such as biofilm formation, through a process called quorum sensing (QS). nih.gov Halogenated furanones, originally isolated from marine algae, have been shown to be effective inhibitors of QS and, consequently, biofilm formation in several pathogenic bacteria. nih.govulster.ac.uk
This mechanism offers a promising strategy for developing novel biopesticides. By disrupting bacterial communication rather than directly killing the microbes, QS inhibitors can reduce the development of resistance. kpfu.ru Research has shown that furanone-loaded aerogels can significantly inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov
Therefore, this compound could be evaluated for:
Quorum Sensing Inhibition: Its structural similarity to natural signaling molecules could allow it to interfere with bacterial communication systems.
Biopesticide Formulations: It could be incorporated into formulations designed to prevent biofilm formation on crops, which can protect plants from various bacterial diseases.
Plant Signaling: Some natural lactones are involved in plant signaling pathways. The potential for this compound to act as a plant growth regulator or defense elicitor warrants investigation. The related compound 5-hydroxy-2(5H)-furanone is known to be a potent pesticide. wikipedia.org
Research into Sustainable Production Methodologies
The shift toward a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. researchgate.net Furfural (B47365), a compound readily produced from the lignocellulosic biomass of agricultural waste, is a key platform chemical for furanone synthesis. chemrxiv.org
Recent research has demonstrated efficient, sustainable routes to produce the related compound 5-hydroxy-2(5H)-furanone (HFO) from furfural. chemrxiv.orgresearchgate.net These methods include:
Electrocatalytic Oxidation: Using water as the oxygen source and copper sulfide (B99878) (CuS) nanosheets as an electrocatalyst, furfural can be converted to HFO with high selectivity and conversion rates. rsc.org
Heterogeneous Catalysis: Titanium silicalite-1 (TS-1) has been used as a catalyst for the oxidation of furfural to HFO at room temperature with high yields. researchgate.netresearchgate.net
Future research could adapt these green chemistry principles to the synthesis of this compound. A plausible strategy would involve starting with a methylated furfural derivative, also obtainable from biomass, and applying similar selective oxidation techniques. Developing a sustainable production pathway is crucial for the economic feasibility and environmental viability of any large-scale application of this compound. rsc.org
Table 2: Comparison of Production Methods for Related Furanones
| Method | Starting Material | Catalyst | Key Advantages | Reference |
| Electrocatalytic Oxidation | Furfural | Metal Chalcogenides (e.g., CuS) | Uses water as oxygen source, efficient | rsc.org |
| Heterogeneous Catalysis | Furfural | Titanium Silicalite-1 (TS-1) | High yield at room temperature | researchgate.net |
| Photo-oxidation | Furfural | Sensitizer (e.g., Methylene Blue) | Uses light energy | wikipedia.org |
Future Challenges and Opportunities in Furanone Research
While the potential is significant, the advancement of this compound and related compounds faces several challenges that also represent exciting research opportunities.
The biological activity of furanones is diverse, ranging from antimicrobial and anticancer to anti-inflammatory effects. researchgate.net A primary challenge is to move beyond phenotypic screening and identify the specific molecular targets through which these compounds exert their effects. For instance, while some furanones are known to inhibit QS receptors like LasR in P. aeruginosa, the targets for many other derivatives remain unknown. nih.gov Novel furanone derivatives have also been identified as potent inhibitors of Cdc7 kinase, a potential anticancer target. nih.gov
Future research should employ modern techniques to identify the biological targets of this compound:
Computational Modeling and Docking: Predicting binding affinity to known protein targets. researchgate.net
High-Throughput Screening: Testing the compound against large libraries of proteins and enzymes. plos.org
Proteomics and Metabolomics: Analyzing changes in cellular protein and metabolite levels after treatment to uncover affected pathways.
For many potential applications, from medicine to agriculture, the effective delivery of a furanone compound to its site of action is critical. harvard.edu A major opportunity lies in designing targeted delivery systems that can increase efficacy, reduce required dosages, and minimize off-target effects.
Researchers have already begun to explore this area, for example, by loading furanones into polyvinyl alcohol (PVA) aerogels for controlled release in wound biofilms. nih.gov Future research could focus on:
Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles to improve solubility and stability.
Stimuli-Responsive Systems: Designing carriers that release the compound only in response to specific triggers, such as pH changes or the presence of certain enzymes at a target site. harvard.edu
The 2(5H)-furanone core is a highly versatile synthetic intermediate. nih.gov The presence of a conjugated double bond, a carbonyl group, a hydroxyl group, and two methyl substituents in this compound offers a rich landscape for exploring novel chemical reactions.
Opportunities for future research include:
Stereoselective Reactions: Developing methods to control the stereochemistry of reactions at the chiral center and the double bond.
Ring Transformations: Using the furanone as a precursor to synthesize other heterocyclic systems, such as pyridazinones or pyrroles. nih.gov
Cycloaddition Reactions: Utilizing the double bond in cycloaddition reactions to build complex polycyclic structures. researchgate.net
By systematically exploring these areas, the scientific community can unlock the full potential of this compound as a valuable compound in materials science, agriculture, and beyond.
Q & A
Q. What are the common synthetic routes for 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one, and how are the products characterized?
The synthesis of this compound typically involves cyclization of precursor molecules under controlled conditions. For example, cyclization of γ-keto acids or oxidative lactonization of diols can yield the furanone backbone. Characterization relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigning peaks for methyl (δ ~1.3–1.5 ppm) and hydroxyl (δ ~5–6 ppm) groups to confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 128.13 (consistent with C₆H₈O₃) validate the molecular formula .
- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups confirm functional groups.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- High-Resolution X-ray Crystallography : Resolves atomic positions and hydrogen-bonding networks, as demonstrated for structurally related dihydrofuran derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl analogs) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to map the furanone ring and substituents .
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Detects conjugation in the α,β-unsaturated lactone system (λmax ~250–280 nm).
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges might arise during refinement?
- Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) data are essential. For example, similar dihydrofuran derivatives require synchrotron radiation to resolve weak diffractions caused by light atoms (C, O) .
- Refinement with SHELXL : The SHELX suite is widely used for small-molecule refinement. Challenges include handling disordered methyl groups or hydroxyl protons, which may require constraints or hydrogen-bonding restraints .
- Non-Covalent Interactions : Analysis of O–H⋯O hydrogen bonds and C–H⋯π interactions (common in aromatic analogs) stabilizes the crystal packing .
Q. What experimental approaches can elucidate the degradation pathways of this compound under different storage conditions?
- Accelerated Stability Studies : Expose the compound to varying pH, temperature, and light conditions. Monitor degradation via:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., furanic aldehydes) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies residual compound and polar byproducts.
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf life. For example, sotolon (a synonym) forms via Maillard-like reactions in acidic beverages, detectable via GC-olfactometry .
Q. How can contradictions in reported spectral or crystallographic data for this compound be resolved?
- Cross-Validation : Compare NMR, IR, and MS data across multiple batches to identify batch-specific impurities or isomerism.
- Density Functional Theory (DFT) Calculations : Predict NMR chemical shifts or optimize molecular geometry to reconcile experimental and theoretical data.
- Revisiting Crystallographic Data : Reprocess raw diffraction data with updated software (e.g., SHELXL-2018) to address historical refinement errors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
